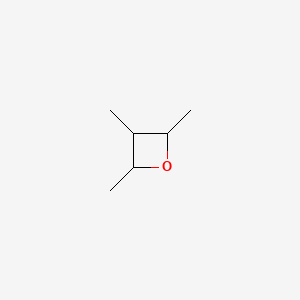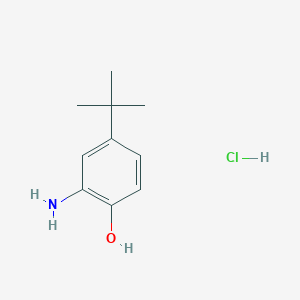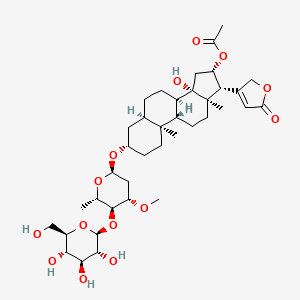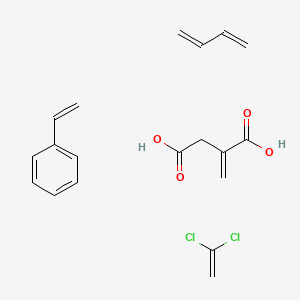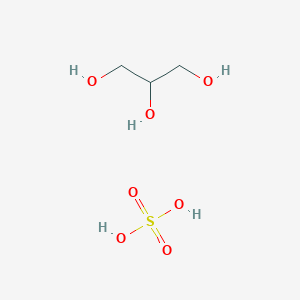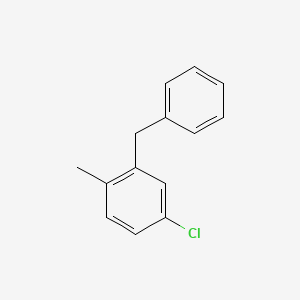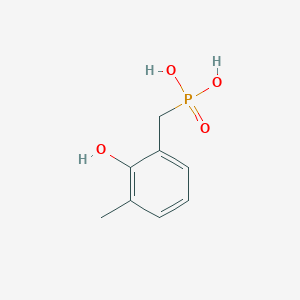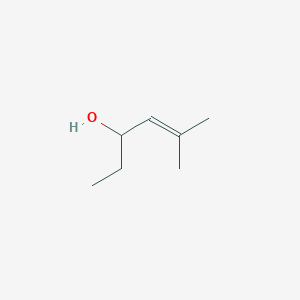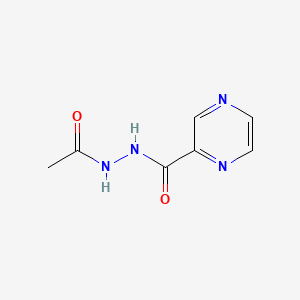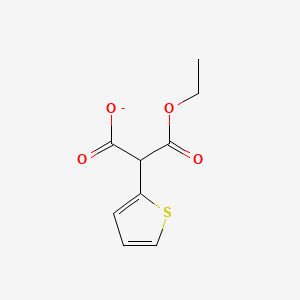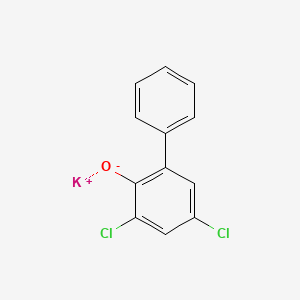![molecular formula C29H24O2 B14640473 1,1'-[Methylenedi(4,1-phenylene)]bis(2-phenylethan-1-one) CAS No. 56794-21-9](/img/structure/B14640473.png)
1,1'-[Methylenedi(4,1-phenylene)]bis(2-phenylethan-1-one)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-[Methylenedi(4,1-phenylene)]bis(2-phenylethan-1-one) is a complex organic compound with the molecular formula C21H14N2O4. It is commonly used as a cross-linking agent in the synthesis of thermosetting polymers and flame retardant resins . This compound is known for its thermal and mechanical properties, making it valuable in various industrial applications.
Vorbereitungsmethoden
The synthesis of 1,1’-[Methylenedi(4,1-phenylene)]bis(2-phenylethan-1-one) typically involves the reaction of methylene dianiline with maleic anhydride under controlled conditions . The reaction is carried out in a solvent such as toluene or xylene, and the product is purified through recrystallization. Industrial production methods often involve large-scale reactors and continuous flow processes to ensure high yield and purity .
Analyse Chemischer Reaktionen
1,1’-[Methylenedi(4,1-phenylene)]bis(2-phenylethan-1-one) undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include acidic or basic catalysts, elevated temperatures, and specific solvents to facilitate the desired transformations . Major products formed from these reactions include various derivatives of the original compound, such as alcohols, carboxylic acids, and substituted phenyl derivatives .
Wissenschaftliche Forschungsanwendungen
1,1’-[Methylenedi(4,1-phenylene)]bis(2-phenylethan-1-one) has a wide range of scientific research applications:
Wirkmechanismus
The mechanism by which 1,1’-[Methylenedi(4,1-phenylene)]bis(2-phenylethan-1-one) exerts its effects involves its ability to form covalent bonds with other molecules. This cross-linking ability is crucial in the synthesis of thermosetting polymers, where it helps create a three-dimensional network structure . The compound’s interaction with molecular targets and pathways is still under investigation, particularly in the context of its potential anti-cancer properties .
Vergleich Mit ähnlichen Verbindungen
1,1’-[Methylenedi(4,1-phenylene)]bis(2-phenylethan-1-one) can be compared with other similar compounds such as:
N,N’-(1,3-Phenylene)dimaleimide: This compound also acts as a cross-linking agent but has different thermal and mechanical properties.
N,N’-(4-Methyl-1,3-phenylene)bismaleimide: Similar in structure but with a methyl group, it offers different reactivity and application potential.
1,1’-(Hexane-1,6-diyl)bis(1H-pyrrole-2,5-dione): This compound has a longer aliphatic chain, affecting its solubility and cross-linking efficiency.
The uniqueness of 1,1’-[Methylenedi(4,1-phenylene)]bis(2-phenylethan-1-one) lies in its specific structure, which provides a balance of thermal stability and mechanical strength, making it highly valuable in industrial applications .
Eigenschaften
CAS-Nummer |
56794-21-9 |
|---|---|
Molekularformel |
C29H24O2 |
Molekulargewicht |
404.5 g/mol |
IUPAC-Name |
2-phenyl-1-[4-[[4-(2-phenylacetyl)phenyl]methyl]phenyl]ethanone |
InChI |
InChI=1S/C29H24O2/c30-28(20-22-7-3-1-4-8-22)26-15-11-24(12-16-26)19-25-13-17-27(18-14-25)29(31)21-23-9-5-2-6-10-23/h1-18H,19-21H2 |
InChI-Schlüssel |
KIJOHWLUZIKIMF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CC(=O)C2=CC=C(C=C2)CC3=CC=C(C=C3)C(=O)CC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


